molecular formula C17H18N2O5 B1458488 diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate CAS No. 1638612-75-5

diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate

Cat. No.: B1458488
CAS No.: 1638612-75-5
M. Wt: 330.33 g/mol
InChI Key: HYNQYKQDVVWSOQ-UHFFFAOYSA-N
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Description

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with diethyl ester groups and a phenyl group attached to a keto-ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient, reduces waste, and has a high atom economy.

Industrial Production Methods

Industrial production of this compound may involve scalable reactions such as the oxyphosphorylation of alkenes/alkynes with P(O)–H compounds . This method allows for the synthesis of complex organic molecules from simple and easily accessible starting materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

diethyl 1-phenacylimidazole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-19(15(18-13)17(22)24-4-2)11-14(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNQYKQDVVWSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135831
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-75-5
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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